molecular formula C9H7ClN2 B2849537 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) CAS No. 2243509-58-0

1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1)

Cat. No.: B2849537
CAS No.: 2243509-58-0
M. Wt: 178.62
InChI Key: SCCMKXWWYHJMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine is a heterocyclic molecule that has been utilized as a pharmaceutical building block . It has been reported as a new scaffold for human neutrophil elastase (HNE) inhibitors . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, a new series of HNE inhibitors with a pyrrolo [2,3-b]pyridine scaffold was synthesized to assess how a shift of the nitrogen from position 2 to position 7 influences activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has been analyzed in several studies . Molecular modeling of compounds differing in the position of heteroatom(s) in the bicyclic moiety and in the oxadiazole ring demonstrated that the calculated geometries of enzyme-inhibitor complexes were in agreement with the observed biological activities .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine have been studied, particularly in the context of its use as a scaffold for the development of inhibitors . For example, it has been used to develop a series of potent fibroblast growth factor receptor inhibitors .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of heterocyclic compounds, including pyrrolopyridine derivatives, which are crucial for developing new materials and drugs. For example, a study focused on synthesizing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, showcasing the process of hydride transfer from Et3SiH to carbenium ions, which is a crucial step in forming these compounds. The study emphasizes the importance of understanding the synthesis pathways and characterizing the molecular structure, stability, and reactivity of these compounds, highlighting their potential applications in nonlinear optics and as precursors for anti-cancer drugs (Murthy et al., 2017).

Molecular Dynamics and Drug Design

Detailed investigations into the molecular dynamics and structural properties of pyrrolopyridine derivatives have been conducted to explore their potential in drug design. Studies have utilized DFT calculations and molecular dynamics simulations to investigate the reactive properties, including the analysis of local reactive properties, stability in water, and sensitivity towards autoxidation mechanisms. These studies provide insights into designing new drugs, especially targeting specific receptors like the human alpha9 nicotinic acetylcholine receptor antagonist, which could lead to the development of new anti-cancerous drugs (Murthy et al., 2017).

Application in Material Science

The compound and its derivatives have found applications in material science, particularly in the development of electrically conducting films and sensors. For instance, N-linked polybispyrroles based on pyrrolopyridine derivatives have been synthesized and characterized for their electrochromic and ion receptor properties. These materials exhibit strong stability, reversible redox processes, and promising electrochromic properties, making them suitable for metal recovery and ion sensing applications (Mert et al., 2013).

Pharmaceutical Research

In the realm of pharmaceutical research, pyrrolopyridine derivatives are being explored for their potential as drug candidates. For example, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues has been developed, showcasing the versatility of these compounds in synthesizing various derivatives for potential use in drug development (Nechayev et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. The primary pathways affected include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound prevents the activation of these pathways, thereby affecting these cellular processes .

Pharmacokinetics

Similar compounds have been shown to have high total clearance and low oral bioavailability

Result of Action

The inhibition of FGFRs by this compound results in the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound can significantly inhibit the migration and invasion of cancer cells . This suggests that the compound could potentially be used as a therapeutic agent for treating cancers associated with abnormal activation of FGFR signaling pathways .

Properties

IUPAC Name

5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2.ClH/c1-2-7-5-8-3-4-10-9(8)11-6-7;/h1,3-6H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCMKXWWYHJMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2C(=C1)C=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.